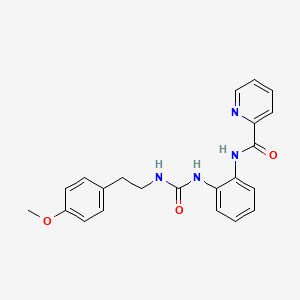
N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide, also known as MUPP, is a compound that has been extensively studied in the field of medicinal chemistry. MUPP is a picolinamide derivative that has shown potential as a therapeutic agent for the treatment of various diseases.
Scientific Research Applications
Probing Tool for SOCE Assays
The compound is similar to 1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride, also known as SKF-96365, which has been synthesized and used as a probing tool for Store-Operated Calcium Entry (SOCE) assays . SOCE is a key mechanism in cell signaling, and tools like these are crucial for understanding these processes.
Neurotransmission and Neuromodulation
Unsymmetrical urea derivatives, which this compound is a part of, have been reported to play a significant role in a plethora of biological pathways, including neurotransmission and neuromodulation . These compounds can interact with key proteins, making them useful in medicinal chemistry.
Cardiac Myosin Activators
Urea-based derivatives, including those with a phenethylamine component, have been investigated as potential cardiac myosin activators for the treatment of systolic heart failure .
Alzheimer’s Disease Treatment
Some urea-based derivatives have been investigated for the treatment of Alzheimer’s disease . These compounds could potentially interact with key proteins involved in the disease’s progression.
Anticancer Activity
Many aromatic urea derivatives, including those containing a phenethylamine ring, have shown good anticancer activity . For example, unsymmetrical urea compound 4 has been reported to have cytotoxicity against several cell lines .
Obesity and Appetite Regulation
N-acylethanolamides (NAEs), a group of lipid mediators to which this compound belongs, are synthesized in the organism in response to many physiological and pathological stimuli, including obesity and food intake . N-oleoylamides and N-arachinoylethanolamides have been investigated intensively, especially in relation to appetite and obesity regulation .
Anti-inflammatory and Apoptotic Properties
Similar to oleylamides, N-palmitoylethanolamide (PEA) and N-stearoylethanolamide (SEA) have been studied in relation to anti-inflammatory and apoptotic properties .
Electrochemical Characterization
The compound N-[2-(4-methoxyphenyl)ethyl]oleamide has been synthesized and characterized using electrochemical methods . This could potentially be useful in various applications where electrochemical properties are important.
properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)ethylcarbamoylamino]phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-29-17-11-9-16(10-12-17)13-15-24-22(28)26-19-7-3-2-6-18(19)25-21(27)20-8-4-5-14-23-20/h2-12,14H,13,15H2,1H3,(H,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPGRVRHSMCPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2901282.png)
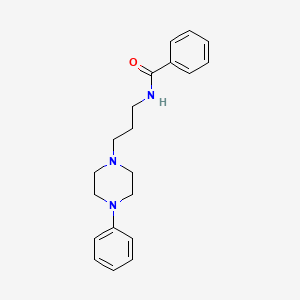
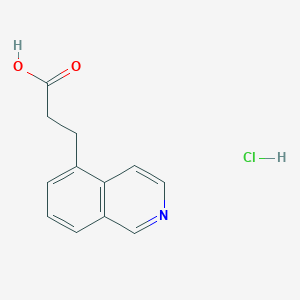

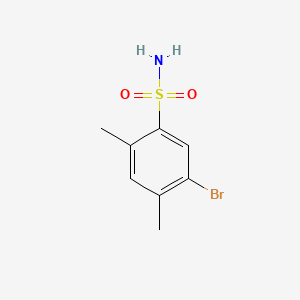
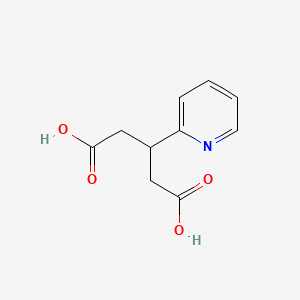
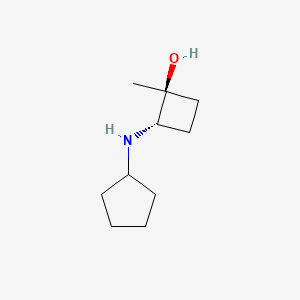
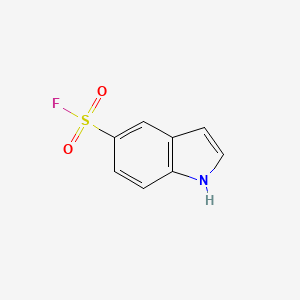
![3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2901299.png)
![N-tert-butyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2901301.png)
![N-(4-butylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2901302.png)

![[4-(2,6-Dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2901304.png)
![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methylpropan-2-yl]piperidine-1-carboxylate](/img/structure/B2901305.png)